[3-(1H-pyrazol-1-ylmethyl)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(pyrazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-9-11-4-1-3-10(7-11)8-13-6-2-5-12-13/h1-7,14H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUOFLESOBOSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586308 | |
| Record name | {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78425-12-4 | |
| Record name | 3-(1H-Pyrazol-1-ylmethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78425-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(1H-Pyrazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of 3 1h Pyrazol 1 Ylmethyl Phenyl Methanol Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For pyrazole-containing compounds, NMR is crucial for confirming the regioselectivity of synthesis and for establishing the precise arrangement of atoms. nih.gov
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In analogues of [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol, characteristic signals are expected for the pyrazole (B372694) ring protons, the methylene (B1212753) bridge protons, the aromatic protons of the phenyl ring, and the hydroxyl proton of the methanol (B129727) group.
The protons on the pyrazole ring typically appear as distinct signals in the aromatic region of the spectrum. researchgate.net For a 1-substituted pyrazole, the protons at positions 3, 4, and 5 will have characteristic chemical shifts and coupling patterns. For instance, the ¹H NMR spectrum of a related compound, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, shows signals for the pyrazole ring protons at 7.65, 7.53, and 6.27 ppm. mdpi.com
The methylene protons of the -CH₂- group connecting the pyrazole and phenyl rings are expected to appear as a singlet, typically in the range of 5.34–5.55 ppm, as seen in similar structures. nih.gov The chemical shift of these protons can be influenced by the electronic nature of the substituents on both the pyrazole and phenyl rings.
The protons of the phenyl ring will exhibit complex splitting patterns depending on the substitution pattern. For a meta-substituted phenyl ring, as in the parent compound, a complex multiplet is expected in the aromatic region. The benzylic protons of the methanol group (-CH₂OH) would also give rise to a characteristic signal, the chemical shift of which is influenced by hydrogen bonding and solvent effects.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole H-3 | ~7.5 | d |
| Pyrazole H-4 | ~6.3 | t |
| Pyrazole H-5 | ~7.6 | d |
| Methylene (-CH₂-) | 5.3 - 5.6 | s |
| Aromatic (Phenyl) | 6.8 - 7.5 | m |
| Methanol (-CH₂OH) | Variable | s or t |
| Hydroxyl (-OH) | Variable | s (broad) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound analogues, distinct signals are expected for each unique carbon atom.
The carbon atoms of the pyrazole ring typically resonate in the range of 105-140 ppm. For example, in 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one, the pyrazole carbons appear at 140.3, 128.2, and 106.6 ppm. mdpi.com The methylene bridge carbon is expected to appear in the range of 50-60 ppm. The carbons of the phenyl ring will show signals in the aromatic region (110-140 ppm), with the carbon attached to the methanol group appearing at a slightly different chemical shift. The carbon of the methanol group (-CH₂OH) is typically found in the range of 60-70 ppm.
| Carbon | Typical Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~140 |
| Pyrazole C-4 | ~106 |
| Pyrazole C-5 | ~129 |
| Methylene (-CH₂-) | 50 - 60 |
| Aromatic (Phenyl) | 110 - 140 |
| Methanol (-CH₂OH) | 60 - 70 |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the connectivity of atoms within a molecule. nih.gov
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is useful for identifying adjacent protons, for example, within the pyrazole and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.
The N-H group of the pyrazole ring is capable of participating in hydrogen bonding, which can lead to the formation of supramolecular assemblies. csic.esnih.gov Solution-state NMR can be used to study these non-covalent interactions. Changes in the chemical shifts of the N-H proton upon changes in concentration or the addition of a hydrogen bond acceptor can provide evidence for these interactions. The formation of dimers, trimers, or even larger aggregates can be inferred from these studies. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound analogues, the IR spectrum will show characteristic absorption bands for the various functional groups.
A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear in the range of 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings are expected to be observed in the 1500-1600 cm⁻¹ region. mdpi.com The C-O stretching vibration of the primary alcohol will typically appear as a strong band in the 1000-1260 cm⁻¹ region.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=N, C=C (aromatic) | 1500-1600 |
| C-O (alcohol) | 1000-1260 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure from its fragmentation pattern.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.
The fragmentation pattern can provide valuable structural information. For example, the loss of a hydroxyl radical (•OH) or a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols. Cleavage of the bond between the methylene group and the phenyl ring or the pyrazole ring can also occur, leading to characteristic fragment ions. The fragmentation of the pyrazole ring itself can also produce specific ions. nist.gov Analysis of these fragmentation patterns can help to confirm the proposed structure.
Computational Chemistry and Theoretical Investigations of 3 1h Pyrazol 1 Ylmethyl Phenyl Methanol Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and optimizing the geometry of molecular systems. researchgate.netnih.govnih.govjcsp.org.pk For [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in determining its most stable three-dimensional conformation and understanding its intrinsic electronic properties. nih.gov These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for a comprehensive understanding of the molecule's shape and reactivity.
Analysis of Electron Density Distribution
The electron density distribution, a fundamental property derivable from DFT calculations, offers a window into the chemical reactivity and bonding nature of this compound. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides critical information about the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. For pyrazole (B372694) derivatives, the HOMO is often localized on the pyrazole ring, indicating its electron-donating potential, while the LUMO may be distributed across the phenyl ring and the pyrazole moiety. jcsp.org.pk The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP) maps, another derivative of the electron density, are invaluable for visualizing the charge distribution and predicting sites for intermolecular interactions. nih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol (B129727) group, highlighting these as potential hydrogen bond acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the pyrazole NH and the hydroxyl group, indicating their role as hydrogen bond donors.
Energetic Profiles of Tautomeric Forms and Proton Transfer
Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton. nih.gov For this compound, the primary tautomerism involves the position of the hydrogen atom on the pyrazole ring. DFT calculations are essential for determining the relative energies of these tautomers and the energy barriers associated with the proton transfer between them. nih.govnih.gov
Studies on similar pyrazole systems suggest that the relative stability of tautomers can be influenced by the nature and position of substituents. nih.gov The energetic profile of proton transfer, including the transition state geometry and activation energy, can be elucidated, providing insights into the kinetics of the tautomerization process. nih.govnih.gov The presence of the hydroxymethyl group on the phenyl ring may influence the tautomeric equilibrium through electronic effects and potential intramolecular hydrogen bonding.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape and stability over time. researchgate.netnih.gov For a flexible molecule like this compound, which possesses several rotatable bonds, MD simulations are crucial for exploring the accessible conformations in a simulated physiological environment (e.g., in a water box). nih.govresearchgate.net
By simulating the molecule's trajectory over nanoseconds, researchers can identify the most populated conformational clusters and the energetic barriers between them. This analysis provides a deeper understanding of the molecule's flexibility and the preferred spatial arrangement of its constituent parts, such as the relative orientation of the pyrazole and phenyl rings. researchgate.netrsc.org Such information is vital for understanding how the molecule might adapt its shape to bind to a biological target.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. tandfonline.comresearchgate.net By identifying bond critical points (BCPs) and analyzing their properties (e.g., electron density, Laplacian of the electron density), one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). nih.gov
For this compound, QTAIM analysis can be used to characterize the covalent bonds within the pyrazole and phenyl rings, as well as the C-N, C-C, and C-O linkages. Furthermore, it can provide quantitative insights into potential intramolecular hydrogen bonds, for instance, between the pyrazole nitrogen and the hydroxyl group, which might influence the molecule's conformational preferences. researchgate.net
In Silico Modeling for Ligand-Target Interactions (Preclinical Focus)
The therapeutic potential of a molecule is intrinsically linked to its ability to interact with specific biological targets. In silico modeling, particularly molecular docking, is a cornerstone of modern drug discovery, enabling the prediction and analysis of these interactions at a molecular level. nih.govmdpi.comrsc.orgbohrium.com
Molecular Docking Studies with Biological Targets
Given that numerous pyrazole derivatives have shown promise as anticancer agents by targeting protein kinases, it is plausible that this compound could also exhibit inhibitory activity against such enzymes. nih.govnih.govresearchgate.net Molecular docking simulations can be employed to predict the binding mode and affinity of this compound within the active sites of various kinases, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and others implicated in cancer progression. nih.govnih.govresearchgate.net
A typical docking study involves preparing the 3D structures of both the ligand (this compound) and the target protein (e.g., a kinase domain obtained from the Protein Data Bank). The docking algorithm then explores various possible binding poses of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.
The results of such studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. For instance, the pyrazole moiety could act as a hydrogen bond donor and/or acceptor, while the phenyl ring could engage in hydrophobic and pi-stacking interactions with aromatic residues in the active site. The methanol group could also form crucial hydrogen bonds, further anchoring the ligand.
Below is a hypothetical data table summarizing potential docking results based on studies of similar pyrazole-based kinase inhibitors.
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| CDK2 (e.g., 1HCK) | -8.5 | Leu83, Glu81, Phe80 | Hydrogen bond with Glu81, Hydrophobic interactions |
| VEGFR-2 (e.g., 2QU5) | -9.2 | Cys919, Asp1046, Phe1047 | Hydrogen bond with Cys919, Pi-stacking with Phe1047 |
| Aurora A (e.g., 2W1G) | -7.9 | Arg137, Leu263, Tyr212 | Hydrogen bond with Arg137, Hydrophobic interactions |
These in silico predictions provide a valuable starting point for guiding the synthesis of derivatives with improved binding affinities and for prioritizing compounds for further experimental validation in preclinical studies.
Prediction of Binding Affinities and Interaction Profiles (e.g., Hydrogen Bonds, Hydrophobic Contacts)
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are instrumental in predicting how this compound might interact with biological targets such as enzymes or receptors. nih.govnih.gov These techniques model the ligand within the protein's binding site to estimate its binding affinity and elucidate the specific non-covalent interactions that stabilize the complex.
For pyrazole derivatives, docking studies have shown that the pyrazole ring is a key pharmacophore, frequently involved in crucial binding interactions. nih.gov The nitrogen atoms of the pyrazole can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. nih.gov In the case of this compound, several key interactions would be anticipated:
Hydrogen Bonding: The pyrazole ring's N-H group and the second nitrogen atom are prime candidates for forming hydrogen bonds with amino acid residues like glutamine, asparagine, or serine in a protein's active site. biointerfaceresearch.com Furthermore, the terminal methanol group (-CH2OH) provides both a hydrogen bond donor (the -OH proton) and acceptor (the oxygen lone pairs), enhancing its potential for strong and specific interactions.
Hydrophobic and π-Interactions: The phenyl ring is a major contributor to hydrophobic and aromatic interactions. It can engage in π-π stacking with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov Additionally, the pyrazole ring itself can participate in π-π stacking. mdpi.com Alkyl-π interactions with residues like valine, leucine, and isoleucine are also common. nih.gov
| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues | Typical Binding Energy Contribution |
|---|---|---|---|
| Hydrogen Bond (Donor) | Pyrazole N-H, Methanol -OH | Asp, Glu, Ser, Thr (side chain O); Backbone C=O | Strong (-3 to -6 kcal/mol) |
| Hydrogen Bond (Acceptor) | Pyrazole N, Methanol -OH | Asn, Gln, Arg, Lys, Ser (side chain H) | Strong (-3 to -6 kcal/mol) |
| π-π Stacking | Phenyl Ring, Pyrazole Ring | Phe, Tyr, Trp, His | Moderate (-1 to -3 kcal/mol) |
| Hydrophobic (Alkyl-π) | Phenyl Ring | Val, Leu, Ile, Ala, Pro | Moderate (-1 to -2.5 kcal/mol) |
Theoretical Studies on Intermolecular Interactions
Theoretical studies are crucial for understanding the intrinsic properties of this compound that dictate its self-assembly into larger supramolecular structures. These interactions are fundamental to its crystal packing, solubility, and material properties.
Characterization of Hydrogen Bonding Networks
The 1H-pyrazole ring is a versatile building block for creating extensive hydrogen-bonded networks. nih.gov It features two distinct nitrogen atoms: a pyrrole-type nitrogen (N1-H) that acts as a hydrogen bond donor and a pyridine-type nitrogen (N2) that is a hydrogen bond acceptor. nih.gov This dual functionality allows pyrazole derivatives to form a variety of supramolecular motifs. nih.gov
Computational studies, often using Density Functional Theory (DFT), can characterize these interactions by calculating bond distances, angles, and energies. Common hydrogen-bonded structures observed in pyrazole-containing crystals include:
Dimers: Two pyrazole molecules link via a pair of N-H···N bonds, forming a stable cyclic arrangement.
Catemers: Polymeric chains are formed through single N-H···N bonds linking successive molecules. nih.gov
Complex Networks: With additional functional groups, more intricate 2D or 3D networks can arise. semanticscholar.org
In this compound, the methanol group adds another layer of complexity and stability to these networks. It can form O-H···N bonds with the pyrazole ring of a neighboring molecule, O-H···O bonds with another methanol group, or act as an acceptor for N-H···O interactions. The interplay between these different hydrogen bonds dictates the final supramolecular architecture. Theoretical calculations can predict the most energetically favorable hydrogen bonding motifs.
| Interaction | Donor | Acceptor | Typical N···N/O Distance (Å) | Resulting Supramolecular Structure |
|---|---|---|---|---|
| N-H···N | Pyrazole N1-H | Pyrazole N2 | 2.85 - 2.95 | Dimers, Trimers, Catemers (Chains) semanticscholar.org |
| O-H···N | Methanol -OH | Pyrazole N2 | 2.70 - 2.85 | Bridged Dimers, Sheets |
| N-H···O | Pyrazole N1-H | Methanol -OH | 2.80 - 3.00 | Hetero-molecular Chains |
| O-H···O | Methanol -OH | Methanol -OH | 2.70 - 2.90 | Chains or clusters of solvent/hydroxyl groups |
Investigation of π-Stacking and Other Non-Covalent Interactions
The aromatic rings in this compound—both the phenyl and pyrazole moieties—are capable of engaging in π-stacking interactions. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of crystal structures and play a significant role in molecular recognition. mdpi.com
Theoretical calculations can precisely define the geometry and energy of these interactions. Key parameters include the centroid-to-centroid distance between the rings and the slip angle, which describes their parallel or offset arrangement. researchgate.net Strong π-stacking is typically characterized by centroid distances between 3.4 and 3.8 Å. nih.gov For a molecule like this compound, several types of π-stacking are possible:
Pyrazole-Pyrazole stacking
Phenyl-Phenyl stacking
Pyrazole-Phenyl stacking (hetero-stacking)
In addition to π-stacking, other non-covalent forces such as C-H···π interactions are important. mdpi.com In these interactions, a C-H bond from one molecule points towards the electron-rich face of an aromatic ring on a neighboring molecule. DFT calculations and tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to identify and characterize the strength of these varied interactions. mdpi.com
| Interaction Type | Typical Centroid-Centroid Distance (Å) | Typical Slip Angle (°) | Estimated Interaction Energy (kcal/mol) |
|---|---|---|---|
| Phenyl-Phenyl (Parallel-displaced) | 3.6 - 4.0 | 15 - 30 | -2.0 to -3.0 |
| Phenyl-Phenyl (T-shaped) | ~5.0 | ~90 | -1.5 to -2.5 |
| Pyrazole-Phenyl | 3.5 - 3.9 | 10 - 25 | -1.5 to -4.0 mdpi.comresearchgate.net |
Influence of Solvent on Tautomeric Equilibria and Supramolecular Assembly
The pyrazole ring can exist in different tautomeric forms due to the migration of the N1 proton. For N-unsubstituted pyrazoles, this leads to a dynamic equilibrium. The nature of the solvent can significantly influence this equilibrium and, consequently, the patterns of supramolecular assembly. nih.gov
In Nonpolar Solvents (e.g., CDCl₃, C₆D₆): Pyrazole derivatives tend to self-associate. The intermolecular N-H···N hydrogen bonds are favored, leading to the formation of stable dimers or larger aggregates. mdpi.com In this environment, the molecule primarily interacts with itself.
In Polar Aprotic Solvents (e.g., DMSO-d₆): Strong hydrogen bond accepting solvents like DMSO can disrupt the self-association of pyrazole molecules. The intermolecular hydrogen bonds between pyrazole units are broken in favor of stronger hydrogen bonds between the pyrazole N-H and the solvent's acceptor atom (e.g., the oxygen in DMSO). mdpi.com This results in the predominance of monomeric species solvated by the medium.
In Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can competitively interact with both the N-H donor and the N acceptor sites of the pyrazole ring, leading to complex equilibria involving solvated monomers and potentially altering the stability of different tautomers. nih.govnih.gov
Computational studies can model these solvent effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules to simulate the local environment. These models help predict how the dielectric constant and specific solute-solvent interactions modulate tautomeric preferences and the stability of supramolecular assemblies. nih.gov
| Solvent Type | Example Solvents | Dominant Interaction | Predominant Species |
|---|---|---|---|
| Nonpolar | Chloroform (CDCl₃), Benzene (B151609) (C₆D₆) | Inter-pyrazole N-H···N H-bonds | Dimers, larger self-aggregates mdpi.com |
| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO-d₆) | Pyrazole N-H···Solvent H-bonds | Solvated monomers mdpi.com |
| Polar Protic | Methanol (CD₃OD), Water (D₂O) | Competitive H-bonds with solvent | Solvated monomers, complex equilibria nih.gov |
Reactivity and Reaction Mechanisms of Pyrazole Phenyl Methanol Scaffolds
Electrophilic and Nucleophilic Substitution Reactions on Pyrazole (B372694) and Phenyl Moieties
The pyrazole ring possesses a distinct electronic character that governs its reactivity. It is an aromatic, five-membered heterocycle with two adjacent nitrogen atoms: an acidic, pyrrole-like nitrogen (N1) and a basic, pyridine-like nitrogen (N2). nih.gov This arrangement leads to a reduction in electron density at the C3 and C5 positions, making the C4 position the most electron-rich and, therefore, the primary site for electrophilic aromatic substitution. pharmaguideline.com Reactions such as halogenation, nitration, and sulfonation readily occur at the C4 position. pharmaguideline.comglobalresearchonline.net Conversely, the C5 position is rendered more electrophilic due to its proximity to the sp³-hybridized nitrogen, making it susceptible to functionalization. researchgate.net While electrophilic substitution is common, nucleophilic substitution on the pyrazole ring is rare. researchgate.net In the presence of a strong base, deprotonation can occur at the C3 position, which may lead to ring-opening reactions. pharmaguideline.com
Proton Transfer Processes and Tautomerism in Pyrazole Derivatives
N-unsubstituted pyrazoles, including the parent scaffold of the title compound, exhibit annular prototropic tautomerism, a phenomenon where a proton shifts between the two ring nitrogen atoms. nih.gov This dynamic equilibrium is a critical feature influencing the molecule's structure, reactivity, and interaction with other molecules. encyclopedia.pub
The migration of the proton between the N1 and N2 positions of the pyrazole ring is a key dynamic process. Theoretical and computational studies have concluded that this proton exchange is predominantly an intermolecular process, proceeding through dimers or solvent-assisted mechanisms. nih.govencyclopedia.pub The energy barrier for a direct, intramolecular 1,2-proton shift is prohibitively high, with calculated activation energies in the range of 45 to 55 kcal/mol. nih.govias.ac.indaneshyari.com This high barrier is attributed to the strained four-membered transition state that would be involved. In contrast, the intermolecular pathway, where a proton is transferred between two associated pyrazole molecules or with the help of solvent molecules, has a much lower activation energy, typically in the range of 10–14 kcal/mol. encyclopedia.pub
Computational studies have also confirmed that proton transfer is restricted to the nitrogen centers. nih.gov Migration of a proton to one of the annular carbon atoms would result in a significant loss of aromaticity, making such a process energetically unfavorable. nih.gov
The rate and equilibrium position of the annular proton transfer are sensitive to both electronic and environmental factors.
Substituent Effects: The electronic nature of substituents on the pyrazole ring can significantly modulate the proton transfer dynamics. Theoretical studies on 4-substituted pyrazoles have shown that electron-donating groups (e.g., -NH₂, -OH) lower the activation energy for proton transfer compared to electron-withdrawing groups (e.g., -NO₂, -CN). nih.govdaneshyari.com For instance, the activation energy for 4-aminopyrazole was calculated to be 47.9 kcal/mol, whereas for 4-nitropyrazole, it was 54.4 kcal/mol. daneshyari.com This indicates that electron-donating substituents facilitate an easier proton migration. nih.gov
Solvent Effects: The solvent plays a crucial role in mediating proton transfer. Polar, protic solvents like water and methanol (B129727) can actively participate in the process, lowering the activation energy by forming hydrogen-bonded bridges. nih.govnih.gov Quantum-chemical calculations suggest that water molecules stabilize the transition state, with optimal stabilization achieved with two water molecules forming a hydrogen-bonded network. nih.gov In polar solvents like methanol, some pyrazole derivatives exist in a tautomeric equilibrium. nih.gov In contrast, in aprotic solvents, individual tautomers may be characterized, and self-association into dimers or tetramers through intermolecular N-H···N hydrogen bonds can occur. nih.govfu-berlin.de
Table 1: Calculated Activation Energies for Proton Transfer in Pyrazole Derivatives
| Process | Substituent/Condition | Activation Energy (kcal/mol) | Method | Reference |
| Intramolecular Proton Transfer | Unsubstituted Pyrazole | 45.7 - 51.59 | B3LYP | ias.ac.in |
| Intramolecular Proton Transfer | 4-Amino Pyrazole | 47.9 | MP2/6-311++G(d,p) | daneshyari.com |
| Intramolecular Proton Transfer | 4-Nitro Pyrazole | 54.4 | MP2/6-311++G(d,p) | daneshyari.com |
| Intermolecular Proton Transfer | Dimer (Unsubstituted) | 17.02 - 17.80 | MP2/6-311++G(d,p) | ias.ac.in |
| Water-Assisted Transfer | Unsubstituted Pyrazole | 26.62 - 31.78 | MP2/6-311++G(d,p) | ias.ac.in |
| Ammonia-Assisted Transfer | Unsubstituted Pyrazole | 17.25 - 22.46 | MP2/6-311++G(d,p) | ias.ac.in |
Reaction Kinetics and Thermodynamic Considerations for Chemical Transformations
The outcomes of chemical reactions involving pyrazole-phenyl-methanol scaffolds are governed by the principles of kinetics and thermodynamics. The synthesis of substituted pyrazoles, for example, can be directed towards either a kinetically or thermodynamically favored product by carefully controlling reaction conditions. nih.gov In the synthesis of a 3,5-disubstituted pyrazole, variation of catalyst loading, solvent polarity, and reaction time allowed for the selective formation of the pyrazole (kinetic control) over a cycloisomerized furan (B31954) product (thermodynamic control). nih.gov
Kinetic studies of pyrazole formation through the condensation of 1,3-diketones with hydrazines reveal that reaction rates are highly sensitive to several factors. researchgate.net The electronic properties of substituents on both reactants, as well as the acidity (pH) of the reaction medium, can alter reaction rates by as much as 1000-fold. researchgate.net Furthermore, the rate-determining step of the cyclization can shift depending on the pH of the solution. researchgate.net This highlights the importance of understanding the reaction mechanism to optimize the synthesis of specifically functionalized pyrazole derivatives.
Metal-Catalyzed Transformations and Mechanistic Insights involving Pyrazole Scaffolds
The pyrazole scaffold is a versatile and widely used ligand in coordination chemistry and homogeneous catalysis. researchgate.netmdpi.com The presence of both a basic pyridine-like nitrogen and an acidic pyrrole-like NH group allows for unique modes of metal-ligand cooperation. mdpi.comnih.gov
The Lewis basic N2 site of the pyrazole ring can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the direct and regioselective installation of new C-C bonds on the pyrazole ring itself. researchgate.netrsc.org This approach provides an efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net
Furthermore, the acidic NH proton is a key feature in "protic pyrazole complexes." mdpi.comnih.gov This proton can be readily removed, and this deprotonation event can be coupled with catalytic transformations. mdpi.com This "metal-ligand cooperation" is crucial in various catalytic processes, including transfer hydrogenation, where the pyrazole NH group can participate in proton-coupled electron transfer (PCET) events or facilitate bond cleavage through hydrogen bonding. mdpi.comnih.gov For instance, in the reaction of a ruthenium complex with hydrazine (B178648), the pyrazole NH groups were proposed to promote the heterolytic N-N bond cleavage of the coordinated hydrazine via hydrogen bonding. mdpi.com
Mechanistic studies involving metal complexes of pyrazolate ligands have provided insights into fundamental reaction steps. For example, investigations of platinum(II) methyl complexes supported by pyrazolate pincer ligands showed that protonation occurs preferentially at the pyrazolate nitrogen site before any subsequent reactions take place. acs.org Pyrazole-based ligands are also employed to construct synthetic models of the active sites of binuclear metalloenzymes, which helps to elucidate the mechanistic details of biological catalysis. researchgate.net
Table 2: Examples of Metal-Catalyzed Reactions Involving Pyrazole Scaffolds
| Reaction Type | Metal/Catalyst | Role of Pyrazole Scaffold | Mechanistic Feature | Reference |
| C-H Arylation | Palladium (Pd) | Directing Group | Coordination of N2 to metal center directs functionalization to C5. | researchgate.net |
| Transfer Hydrogenation | Ruthenium (Ru) | Protic Ligand | Metal-ligand cooperation; NH group acts as a proton shuttle. | mdpi.comnih.gov |
| Pyrazole Synthesis | Titanium (Ti) | Reactant Precursor | Oxidation-induced N-N reductive elimination from a diazatitanacycle. | nih.gov |
| Asymmetric Transfer Hydrogenation | Iridium (Ir) | Additive/Ligand | Protic pyrazole facilitates proton relay in the second coordination sphere. | nih.gov |
| Nitrate Reduction | Nickel (Ni) | Pincer Ligand | Ligand framework supports redox reactions and deoxygenation. | mdpi.com |
Structure Activity Relationship Sar Studies and Preclinical Biological Target Identification
Systematic Modification of the [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol Scaffold for SAR Analysis
The biological activity of derivatives based on the this compound scaffold can be finely tuned by making strategic chemical modifications at three primary locations: the pyrazole (B372694) ring, the phenyl ring and its linkage, and the methylene (B1212753) linker with its terminal hydroxyl group.
Substitutions on the pyrazole ring significantly influence the electronic and steric properties of the molecule, which in turn dictates its interaction with biological targets. researchgate.netmdpi.com The positions available for substitution (C3, C4, and C5) allow for a wide range of modifications.
Electronic Effects: The addition of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., halogens, nitro) to the pyrazole ring can modulate the pKa of the ring nitrogens and alter its hydrogen bonding capabilities. researchgate.net For instance, in the context of Aurora kinase inhibitors, strategic placement of substituents on the pyrazole was critical for achieving high cellular potency. aacrjournals.org
Steric Hindrance: The size and shape of substituents on the pyrazole ring can create steric hindrance, which can either enhance selectivity by preventing binding to off-targets or decrease potency by blocking access to the primary target's active site. researchgate.net In the development of DPP-4 inhibitors, π-π interactions with specific amino acid residues like Arg358 and Tyr666 were achieved via the pyrazole scaffold and its substituents, highlighting the importance of both electronic and steric factors. nih.gov
The phenyl ring in the this compound scaffold provides a large surface for modification, influencing properties like lipophilicity, solubility, and the potential for specific interactions with target proteins.
Substitution Patterns: The position of substituents on the phenyl ring (ortho, meta, or para) is critical. For example, in a series of pyrazole-based benzene (B151609) sulfonamides designed as carbonic anhydrase inhibitors, fluorine and hydroxyl substitutions on the phenyl ring led to significant inhibitory activity. rsc.org Specifically, compound 4j in the study, which had methyl and fluorine groups on the phenyl rings, showed potent inhibition against multiple carbonic anhydrase isoforms. rsc.org
Electronic Nature of Substituents: The electronic nature of the substituents can dictate the type of interactions formed. In studies of pyrazole-hydrazone derivatives as COX-2 inhibitors, compounds with electron-donating groups (methoxy) on an adjacent phenyl ring generally exhibited higher activity than those with electron-withdrawing groups (bromo). rsc.org
Linkage Modification: While the core scaffold specifies a direct link from the pyrazole nitrogen to the benzyl (B1604629) group, altering this linkage is a common strategy in medicinal chemistry. Introducing different linking atoms or functional groups can change the molecule's conformation and flexibility, impacting target binding.
The methylene linker and the terminal hydroxyl group are key features of the this compound scaffold that directly participate in interactions with biological targets.
Methylene Linker: This linker provides rotational flexibility, allowing the pyrazole and phenyl rings to adopt an optimal orientation for binding. Increasing or decreasing the length of this linker, or making it more rigid (e.g., by incorporating it into a ring system), would significantly impact the compound's conformational freedom and, consequently, its biological activity.
Hydroxyl Group: The hydroxyl group is a potent hydrogen bond donor and acceptor. Its presence is often crucial for anchoring the molecule within a target's active site. Modification of this group, for instance, by converting it to an ether or an ester, or its complete removal, would drastically alter the binding mode and likely reduce potency unless a different beneficial interaction could be established.
Identification of Preclinical Biological Targets (In Vitro Studies)
Derivatives of the pyrazole scaffold have been investigated against a wide array of biological targets in preclinical in vitro studies. These studies are essential for identifying the primary mechanisms of action and potential therapeutic applications of compounds based on the this compound framework.
Protein kinases are a major class of drug targets, particularly in oncology, and pyrazole-containing compounds have shown significant promise as kinase inhibitors. nih.gov
FLT3, VEGFR2, and CDK2 Inhibition: The pyrazole scaffold is a common feature in inhibitors of several key kinases. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle. mdpi.com Similarly, pyrazole-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. frontiersin.orgnih.govmdpi.comrsc.org In one study, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized, with compound 3i emerging as a highly effective VEGFR-2 inhibitor with an IC50 of 8.93 nM, nearly three times more potent than the reference drug Sorafenib (B1663141). nih.gov Dual inhibitors targeting both VEGFR-2 and CDK-2 have also been developed from pyrazole derivatives. nih.gov
PI3K/AKT and MAPK/ERK Pathway Inhibition: The PI3K/AKT and MAPK/ERK signaling pathways are critical for cell growth and survival, and their dysregulation is common in cancer. Pyrazole derivatives have been designed to target kinases within these pathways. For example, a pyrazole carbaldehyde derivative was identified as a potent PI3 kinase inhibitor with an IC50 of 0.25 μM against MCF7 breast cancer cells. mdpi.com
Haspin and Aurora Kinase Inhibition: Pyrazole-based structures have also been successfully employed to target mitotic kinases. Pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of Haspin kinase. mdpi.com Furthermore, a series of pyrazole-substituted quinazolines and 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles have been developed as potent inhibitors of Aurora kinases, which are essential for proper cell division. aacrjournals.orgacs.org Barasertib (AZD1152), a selective Aurora B kinase inhibitor with a pyrazole core, has an IC50 value of 0.37 nM. nih.gov
| Compound/Series | Target Kinase | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazole Derivatives (Compound 9) | CDK2 | 0.96 μM | rsc.orgrsc.org |
| Pyrazole Derivatives (Compound 4, 7a, 7d) | CDK2 | 3.82, 2.0, 1.47 μM | rsc.orgrsc.org |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3i) | VEGFR-2 | 8.93 nM | nih.gov |
| 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one (Compound 3a) | VEGFR-2 | 38 nM | nih.gov |
| Pyrazole Derivative (Compound 6b) | VEGFR2/CDK-2 (Dual) | 0.2 μM / 0.458 μM | nih.gov |
| Barasertib (AZD1152) | Aurora B | 0.37 nM | nih.gov |
| Pyrazolo[4,3-f]quinoline (Compound 48) | Haspin | >90% inhibition at 100 nM | mdpi.com |
| Pyrazole carbaldehyde derivative (Compound 43) | PI3 Kinase | 0.25 μM | mdpi.com |
Beyond kinases, the pyrazole scaffold is integral to the design of inhibitors for a variety of enzymes implicated in different diseases.
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are metalloenzymes involved in processes like pH regulation and are targets for treating glaucoma and epilepsy. Pyrazole-based benzene sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms II, IX, and XII. rsc.orgresearchgate.net Several of these derivatives were found to be more active than the standard inhibitor acetazolamide, with IC50 values in the submicromolar range. rsc.orgresearchgate.net For example, compound 4j inhibited hCAIX with an IC50 of 0.15 μM, and compound 4g inhibited hCAXII with an IC50 of 0.12 μM. researchgate.net Other pyrazole derivatives have also shown potent inhibition of hCA I and hCA II. tandfonline.comnih.gov
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors are a class of oral anti-diabetic drugs. nih.gov The pyrazole nucleus is a key feature in several potent DPP-4 inhibitors. nih.govresearchgate.netresearchgate.net A series of pyrazole-based thiosemicarbazones were evaluated for DPP-4 inhibition, with compound 2f being identified as the most effective, having an IC50 value of 1.266 nM, which is more potent than the marketed drug sitagliptin (B1680988) (IC50 = 4.380 nM). nih.gov
Sodium-Glucose Co-transporter 1 (SGLT1) Inhibition: SGLTs are responsible for glucose transport in the intestine and kidneys, making them targets for diabetes treatment. escholarship.org Pyrazole-O-glucosides have been developed as novel SGLT inhibitors. nih.govresearchgate.net The pyrazole-O-glucoside KGA-2727 was identified as a selective SGLT1 inhibitor with a Ki of 97 nM for human SGLT1. nih.gov
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: COX and LOX are key enzymes in the inflammatory pathway. Pyrazole is the core structure of the well-known COX-2 selective inhibitor celecoxib. nih.gov Numerous other pyrazole derivatives have been designed as COX and LOX inhibitors. rsc.orgnih.gov For instance, a series of pyrazole-hydrazone derivatives showed potent dual COX-2 and 5-LOX inhibition, with compounds 4a (COX-2 IC50=0.67μM; 5-LOX IC50=1.92μM) and 4b (COX-2 IC50=0.58μM) demonstrating better COX-2 inhibition than celecoxib. nih.gov
α-glucosidase Inhibition: α-glucosidase is another important target for managing type 2 diabetes. nih.gov Pyrazole-based heterocyclic compounds have recently emerged as a promising scaffold for developing α-glucosidase inhibitors, with several studies highlighting their potential. nih.govresearchgate.netbohrium.comnih.gov
| Compound/Series | Target Enzyme | Reported Activity (IC50/Ki) | Reference |
|---|---|---|---|
| Pyrazole-based benzene sulfonamide (Compound 4j) | hCAIX | 0.15 μM | rsc.orgresearchgate.net |
| Pyrazole-based benzene sulfonamide (Compound 4g) | hCAXII | 0.12 μM | researchgate.net |
| Pyrazole-based thiosemicarbazone (Compound 2f) | DPP-4 | 1.266 nM | nih.gov |
| KGA-2727 | SGLT1 | Ki = 97 nM | nih.gov |
| Pyrazole-hydrazone (Compound 4a) | COX-2 / 5-LOX | 0.67 μM / 1.92 μM | nih.gov |
| Pyrazole-hydrazone (Compound 4b) | COX-2 | 0.58 μM | nih.gov |
| 3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one (Compound 1) | α-glucosidase | 0.1 mg/mL | bohrium.com |
Other Molecular Target Interactions (e.g., CRMP2, C-RAF, CYP17, c-KIT, HDAC, PPARγ)
Research into the therapeutic potential of pyrazole-based compounds has identified several other molecular targets with which they may interact. While the specific compound this compound has not been extensively studied for these interactions, computational and preclinical studies on structurally related pyrazole derivatives provide valuable insights into their potential activities.
An extensive in silico study screened a library of 63 synthesized pyrazole derivatives against several cancer-related protein targets, including Collapsin Response Mediator Protein 2 (CRMP2), C-RAF, Cytochrome P450 17A1 (CYP17), c-KIT, and Histone Deacetylase (HDAC) nih.govmdpi.com. This computational approach, combining molecular docking and dynamic simulation, identified several promising pyrazole compounds with the potential to modulate these targets nih.gov.
Collapsin Response Mediator Protein 2 (CRMP2)
CRMP2 is a cytosolic phosphoprotein that plays a role in cytoskeletal dynamics, and its altered expression has been associated with breast cancer progression. nih.gov In the aforementioned in silico screening, a pyrazole derivative, designated as M74 , emerged as a potential dual inhibitor of both CRMP2 and c-KIT. nih.gov Molecular docking studies indicated that M74 exhibited a strong binding affinity for CRMP2, with a docking score of -6.9 kcal/mol, which was more favorable than the standard drug nalidixic acid (-5.0 kcal/mol). nih.gov The stability of the CRMP2-M74 complex was further supported by a 1000 ns molecular dynamics simulation. nih.gov
C-RAF
C-RAF is a serine/threonine-specific protein kinase that is a key component of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer. patsnap.com The in silico screening identified a pyrazole derivative, M36 , as a potential inhibitor of C-RAF. semanticscholar.org The docking analysis of M36 with C-RAF revealed a binding affinity score of -9.7 kcal/mol, which was comparable to the standard drug sorafenib (-10.2 kcal/mol). semanticscholar.org Molecular dynamics simulations further suggested that the C-RAF-M36 complex maintained a stable conformation. semanticscholar.org
Cytochrome P450 17A1 (CYP17)
CYP17 is a key enzyme in the androgen biosynthesis pathway and a target for the treatment of prostate cancer. strath.ac.uk The computational screening identified M72 as a potential inhibitor of CYP17, with a binding affinity score of -10.4 kcal/mol. mdpi.com Molecular dynamics simulations indicated that the CYP17-M72 complex exhibited stability, suggesting its potential as a therapeutic agent. semanticscholar.org
c-KIT
c-KIT is a receptor tyrosine kinase that plays a crucial role in various cellular processes, and its mutation or overexpression is implicated in several cancers. The in silico study identified the pyrazole derivative M74 as a promising dual inhibitor of both CRMP2 and c-KIT. nih.gov The binding affinity of M74 for c-KIT was found to be -9.2 kcal/mol in docking studies. nih.gov
Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their inhibitors are being investigated as cancer therapeutics. mdpi.com The in silico screening identified a pyrazole derivative, M33 , as a potential HDAC inhibitor. researchgate.net Numerous preclinical studies have also explored pyrazole-based compounds as HDAC inhibitors. For instance, a series of hydroxamic acid-based HDAC inhibitors bearing a pyrazole scaffold were synthesized and evaluated. semanticscholar.org These studies revealed that compounds with an N¹-aryl-pyrazole scaffold connected through the C5 position to a cinnamoyl linker showed promising inhibitory activity in the low micromolar range. semanticscholar.org In contrast, derivatives with an N¹-H-pyrazole scaffold were found to be significantly less active. semanticscholar.org Another study on thiol-based HDAC inhibitors with a 3-phenyl-1H-pyrazole-5-carboxamide scaffold identified compounds with potent inhibitory activity. nih.gov
Peroxisome Proliferator-Activated Receptor gamma (PPARγ)
PPARγ is a nuclear receptor that regulates lipid and glucose metabolism and is a target for anti-diabetic drugs. researchgate.netnih.gov A series of 1,3-diphenyl-1H-pyrazole derivatives were identified as potent PPARγ partial agonists. researchgate.netnih.gov In vitro assays confirmed the nanomolar binding affinity of these compounds. researchgate.netnih.gov Further studies have explored pyrazole derivatives of usnic acid as potential anti-hyperglycemic agents targeting PPARγ. nih.gov
The following table summarizes the key findings from the in silico screening of pyrazole derivatives against various molecular targets.
| Target Protein | Pyrazole Derivative Hit | Docking Score (kcal/mol) | Standard Drug | Standard Drug Docking Score (kcal/mol) |
| CRMP2 | M74 | -6.9 | Nalidixic acid | -5.0 |
| C-RAF | M36 | -9.7 | Sorafenib | -10.2 |
| CYP17 | M72 | -10.4 | Galeterone | -11.6 |
| c-KIT | M74 | -9.2 | Pazopanib | -8.7 |
| HDAC | M33 | - | - | - |
Mechanistic Insights from Structure-Activity Correlations (Preclinical)
Preclinical structure-activity relationship (SAR) studies on various pyrazole derivatives have provided valuable mechanistic insights into their interactions with different molecular targets. These studies highlight the key structural features of the pyrazole scaffold that are crucial for biological activity.
HDAC Inhibition
For pyrazole-based HDAC inhibitors, the general pharmacophore model consists of a zinc-binding group (ZBG), a linker moiety, and a cap group that interacts with the surface of the enzyme's active site. semanticscholar.org The pyrazole ring typically serves as a key component of the cap group.
SAR studies on hydroxamic acid-based HDAC inhibitors with a pyrazole scaffold have revealed several important insights:
Substitution on the Pyrazole Nitrogen: N¹-aryl-pyrazole derivatives consistently demonstrate higher inhibitory activity compared to their N¹-H-pyrazole counterparts. semanticscholar.org This suggests that the aryl substituent on the pyrazole nitrogen plays a crucial role in the interaction with the surface recognition motif of the HDAC active site.
Linker Attachment Point: The point of attachment of the linker to the pyrazole ring is critical. For N¹-phenylpyrazole derivatives, attachment at the C5 position of the pyrazole ring resulted in greater HDAC inhibitory activity than attachment at the C3 position. semanticscholar.org
Nature of the Linker: While not directly related to the pyrazole core itself, the linker connecting the pyrazole cap group to the zinc-binding group influences potency. A cinnamoyl linker has been effectively utilized in several potent pyrazole-based HDAC inhibitors. semanticscholar.org
In a separate study on thiol-based HDAC inhibitors bearing a 3-phenyl-1H-pyrazole-5-carboxamide scaffold, the following SAR was observed:
N-1 Position Substituents: Compounds with different substituents on the N-1 position of the pyrazole ring exhibited superior activities compared to those substituted on the N-2 position. nih.gov
Functional Groups on the N-1'-Alkyl Chain: The nature of the functional group at the terminus of the N-1'-alkyl chain significantly impacted activity, with the trend being: carboxyl group > hydroxyl group >> alkyl group. nih.gov
Methylation of the Pyrazole Ring: Methylation at the C-4 position of the pyrazole ring was found to diminish HDAC inhibition activity. nih.gov
These findings suggest that the pyrazole scaffold acts as a versatile surface recognition motif, and its potency and selectivity can be fine-tuned by strategic substitutions on the ring and its appendages. The interactions are likely driven by a combination of hydrophobic and potential hydrogen bonding interactions with the amino acid residues at the rim of the HDAC active site tunnel.
PPARγ Partial Agonism
For 1,3-diphenyl-1H-pyrazole derivatives acting as PPARγ partial agonists, SAR studies have provided insights into the structural requirements for binding and activation. researchgate.netnih.gov Comparative molecular field analysis and binding mode analysis have been employed to understand the partial agonistic effect. researchgate.netnih.gov
Key structural features influencing PPARγ activity include:
Diphenyl Substitution: The presence of phenyl rings at both the 1- and 3-positions of the pyrazole ring appears to be a common feature for potent PPARγ binding. researchgate.netnih.gov
Substituents on the Phenyl Rings: The nature and position of substituents on these phenyl rings can modulate the binding affinity and the degree of receptor activation, leading to partial agonism.
The mechanism of partial agonism likely involves a binding mode that induces a conformational change in the PPARγ ligand-binding domain that is distinct from that induced by full agonists. This altered conformation may lead to a differential recruitment of co-activator and co-repressor proteins, resulting in a submaximal transcriptional response.
General Mechanistic Considerations for Other Targets
While detailed experimental SAR studies for pyrazole derivatives against CRMP2, C-RAF, CYP17, and c-KIT are limited, the in silico studies provide some initial mechanistic clues. nih.gov The interactions are generally predicted to be a combination of hydrogen bonding and hydrophobic interactions within the respective binding pockets of these proteins. The pyrazole ring itself can participate in π-π stacking or hydrophobic interactions, while the nitrogen atoms can act as hydrogen bond acceptors. Substituents on the pyrazole and any attached phenyl rings are crucial for establishing specific interactions with key amino acid residues, thereby determining the binding affinity and selectivity. For instance, in the case of C-RAF, hydrophobic contacts with residues such as Phe475 and Asp486 were identified as important for the binding of the pyrazole derivative M36 . semanticscholar.org
Applications of Pyrazole Phenyl Methanol Structures in Advanced Materials Science
Development of Functional Soft Materials based on Pyrazole (B372694) Assemblies
The capacity of pyrazole-containing molecules to self-assemble into higher-order structures is a cornerstone for the creation of functional soft materials. These materials, which include liquid crystals, gels, and microgels, derive their unique properties from the collective behavior of their molecular components, governed by specific intermolecular interactions. nih.gov
Research has demonstrated that pyrazole derivatives are excellent candidates for designing such materials. For instance, the 3,5-dimethyl-4-arylpyrazole platform has been successfully integrated into structures that form liquid crystals and responsive supergels. nih.gov In these systems, hydrogen bonding plays a critical role in the organization and resulting properties of the material. The directional and dynamic nature of these hydrogen bonds allows for the construction of complex yet adaptable structures from relatively simple molecular units, bypassing the need for intricate covalent synthesis routes. nih.govresearchgate.net
A notable advancement in this area involves a computer simulation-driven approach to synthesize anisotropic microgels. This method relies on the supramolecular self-assembly of specially designed pyrazole-modified monomers, which then undergo polymerization. nih.gov The morphology of the resulting microgels can be precisely tuned from spherical to raspberry-like or dumbbell-like shapes by adjusting the concentration of the pyrazole-modified monomer. nih.gov This control is attributed to the π–π stacking of the pyrazole groups, which guides the self-assembly of polymer segments and ultimately dictates the final architecture of the microgel. nih.gov This synergy between molecular design and self-assembly highlights the potential of pyrazole structures in fabricating sophisticated soft materials with programmable functionalities for applications in catalysis and adaptive biomaterials. nih.gov
Luminescent and Fluorescent Properties of Pyrazole-Containing Systems
While the basic pyrazole ring itself does not exhibit fluorescence, its derivatives, when appropriately substituted, can become highly luminescent. nih.govrsc.org The incorporation of aromatic groups, such as a phenyl ring, can endow the structure with fluorescent properties by increasing π-conjugation. nih.govnih.gov These photophysical characteristics have led to the extensive development of pyrazole-containing systems for applications as chemosensors, probes, and light-emitting materials. rsc.orgglobethesis.com
The fluorescence of these systems is often highly sensitive to their environment and their interaction with other molecules, particularly metal ions. This has enabled the design of "turn-on" fluorescent sensors, where the fluorescence emission intensity increases significantly upon binding to a specific analyte. nih.gov For example, pyrazole-based sensors have been developed that show a 20-fold increase in fluorescence emission for the detection of Zn²⁺. nih.gov Similarly, other derivatives have been engineered for the selective detection of ions like Al³⁺, Cu²⁺, Fe³⁺, and Cd²⁺. nih.govnih.gov The sensing mechanism often involves the chelation of the metal ion by the nitrogen atoms of the pyrazole ring, which can block processes like photoinduced electron transfer (PET) that would otherwise quench the fluorescence. nih.gov
Furthermore, pyrazole derivatives serve as efficient ligands for sensitizing the luminescence of lanthanide ions. Pyrazolone (B3327878) derivatives, for example, can effectively transfer energy to terbium ions (Tb³⁺), resulting in complexes that emit the characteristic green fluorescence of the metal ion with high quantum yields. nih.gov The versatility of pyrazole chemistry allows for fine-tuning of these luminescent properties by modifying substituents on the pyrazole or phenyl rings, making them a valuable platform for creating advanced optical materials. nih.govrsc.org
| Pyrazole Derivative Type | Application | Detected Analyte | Key Photophysical Property | Source |
|---|---|---|---|---|
| Pyrazolone-Terbium Complexes | Luminescent Material | N/A (sensitized emission) | Emitted green fluorescence characteristic of terbium ions with high quantum yields. | nih.gov |
| Acylhydrazone derivative with Pyridine–Pyrazole | Fluorescent Chemosensor | Al³⁺ | Fluorescence intensity increased at 468 nm upon addition of Al³⁺. | nih.gov |
| Quinoline–Pyrazoline–Benzothiazole Module | Fluorescent Chemosensor | Cu²⁺ | A new absorption band formed at 386 nm upon coordination of copper ions. | nih.gov |
| Acetyl-substituted Pyridine-Pyrazole | "Turn-on" Fluorescent Sensor | Zn²⁺ / Cd²⁺ | ~20-fold fluorescence increase at 480 nm with Zn²⁺; 2.5-fold increase with Cd²⁺. | nih.gov |
| Methoxy-substituted Pyridine-Pyrazole | "Turn-on" Fluorescent Sensor | Fe³⁺ | Significant fluorescence increase at 465 nm with a low limit of detection (0.025 μM). | nih.gov |
Supramolecular Materials Engineering through Hydrogen Bonding and π-Stacking
Supramolecular engineering utilizes noncovalent interactions to assemble molecules into well-defined, functional architectures. The 1H-pyrazole ring is an exceptionally versatile component in this field due to its ability to act as both a hydrogen bond donor (the N1-H group) and acceptor (the N2 atom). nih.govresearchgate.net This dual nature allows pyrazole units to form a variety of predictable and robust hydrogen-bonded assemblies, including dimers, trimers, and polymeric chains (catemers). nih.govresearchgate.net
The combination of the pyrazole ring with a phenyl group introduces another crucial noncovalent force: π-π stacking. nih.govrsc.org These interactions, though weaker than hydrogen bonds, are highly directional and play a significant role in the crystal engineering of pyrazole-containing materials, influencing the packing and stability of the resulting structures. rsc.orgnih.govresearchgate.net The interplay between strong, directional N-H···N hydrogen bonds and π-π stacking interactions allows for the construction of complex, multi-dimensional supramolecular frameworks. nih.govsemanticscholar.org
| Pyrazole System | Primary Noncovalent Interactions | Resulting Supramolecular Architecture | Source |
|---|---|---|---|
| 3,5-dimethyl-4-(4-methoxyphenyl)-1H-pyrazole | N-H···O (methanol bridge) | Dimers | nih.govresearchgate.net |
| 3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole | N-H···N (pyrazole-pyrazole) | Supramolecular polymers (catemers) | nih.govresearchgate.net |
| 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole | N-H···N | 2D hydrogen-bonded network | nih.govresearchgate.net |
| Aromatic Tetra-1H-pyrazoles | N-H···N hydrogen bonds, C-H···π, π-π stacking | Tetragonal honeycomb hydrogen-bonded frameworks | nih.govsemanticscholar.org |
| 2,8,8-trimethyl-6,7,8,9-tetrahydropyrazolo[2,3-a]quinazolin-6-one | C-H···N hydrogen bond, π-π stacking | Centrosymmetric dimers linked into chains | nih.gov |
| Pyrazole-modified monomers in microgels | π-π stacking | Self-assembly of polymer segments affecting microgel morphology | nih.gov |
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives is increasingly benefiting from the principles of green chemistry, which prioritize environmentally friendly and efficient processes. aminer.orgias.ac.in Future synthetic strategies for [3-(1H-pyrazol-1-ylmethyl)phenyl]methanol are expected to move away from traditional methods that often rely on hazardous solvents and harsh conditions. aminer.org
Emerging techniques that could be applied include:
Microwave-Assisted Synthesis: This method can dramatically reduce reaction times and improve yields for pyrazole synthesis. ej-chem.orgresearchgate.netresearchgate.net By using microwave irradiation, it is possible to achieve rapid and efficient synthesis with less solvent usage. researchgate.net
Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields under milder conditions. ej-chem.orgeiu.edu This technique is particularly valuable for processes that are sensitive to high temperatures. eiu.edu
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to improved safety, scalability, and product consistency. nih.govrsc.org This approach is well-suited for the industrial production of pyrazole derivatives. nih.gov
Solvent-Free and Water-Based Reactions: The use of solvent-free conditions or green solvents like water is a key aspect of sustainable synthesis. scispace.com These methods reduce the environmental impact associated with volatile organic compounds. scispace.com
Reusable Catalysts: The development of recyclable catalysts, such as magnetic nanoparticles, offers a sustainable approach to pyrazole synthesis by simplifying catalyst recovery and reuse. bohrium.comscilit.comresearchgate.net
These green methodologies promise to make the synthesis of this compound more efficient, cost-effective, and environmentally benign. ijsdr.org
Rational Design of Novel Ligands for Multifunctional Coordination Complexes
The pyrazole moiety is a well-established ligand in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.netrepec.org The structure of this compound, with its nitrogen-containing heterocycle and the hydroxyl group, makes it an excellent candidate for the rational design of novel ligands for multifunctional coordination complexes.
Future research in this area could focus on:
Designing Multidentate Ligands: By chemically modifying the core structure, it is possible to create ligands that can bind to metal centers through multiple points of attachment, leading to more stable and versatile complexes. eiu.edu
Developing Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are increasingly used in the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netresearchgate.netresearchgate.net The specific geometry of this compound could lead to the formation of MOFs with unique structural and functional properties.
Creating Complexes with Specific Geometries: The steric and electronic properties of the ligand can be tuned to control the coordination geometry around the metal ion, which in turn influences the physical and chemical properties of the complex. researchgate.netresearchgate.net
Synthesizing Polynuclear Complexes: The ligand could be designed to bridge multiple metal centers, leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties. nih.gov
The ability to rationally design ligands based on this compound opens up a vast field of possibilities for creating new materials with tailored functionalities.
Predictive Computational Modeling and Integration with Machine Learning for Structure-Property Relationships
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. eurasianjournals.com For this compound and its derivatives, these techniques can accelerate the discovery and optimization of new compounds with desired properties.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can establish mathematical relationships between the chemical structure of pyrazole derivatives and their biological activity or physical properties. ej-chem.orgscispace.comijsdr.orgacs.org This allows for the virtual screening of large libraries of compounds to identify promising candidates.
Molecular Docking: This technique can predict the binding mode and affinity of a molecule to a biological target, such as a protein or enzyme. ijsdr.orgacs.orgnih.gov It is a crucial tool in drug discovery for identifying potential drug candidates.
Density Functional Theory (DFT) Calculations: DFT can provide detailed insights into the electronic structure and reactivity of molecules, helping to understand their chemical behavior. researchgate.netresearchgate.net
Machine Learning and Deep Learning: These advanced computational methods can be used to build predictive models for a wide range of properties, from biological activity to material characteristics. nih.govnih.govyoutube.com By training on existing data, these models can learn complex structure-property relationships and guide the design of new molecules. nih.govyoutube.com
The integration of these computational tools will enable a more rational and efficient design process for new materials and therapeutic agents based on the this compound scaffold. eurasianjournals.com
Exploration of New Preclinical Biological Targets and Pathways
Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and many are in preclinical or clinical development for various diseases. ias.ac.inmdpi.comresearchgate.netnih.govnih.gov The unique structural features of this compound make it a promising starting point for the discovery of new therapeutic agents.
Future preclinical research could explore its potential in targeting:
Protein Kinases: Many pyrazole-containing compounds are potent inhibitors of protein kinases, which are key targets in cancer therapy. mdpi.comnih.gov
Receptors Involved in Neurodegenerative Diseases: There is growing interest in the potential of pyrazole derivatives in the treatment of diseases like Alzheimer's and Parkinson's. mdpi.com
Enzymes Associated with Inflammatory Diseases: The anti-inflammatory properties of some pyrazole derivatives suggest their potential in treating conditions like arthritis. nih.gov
Antimicrobial Targets: The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents, and pyrazole derivatives have shown promise in this area. nih.govmdpi.com
Systematic screening against a wide range of biological targets, combined with computational modeling, could uncover novel therapeutic applications for derivatives of this compound.
Advanced Applications in Bio-Inspired Catalysis and Smart Materials
The versatility of the this compound structure also lends itself to applications beyond medicine, particularly in the fields of catalysis and materials science.
Emerging research directions include:
Bio-Inspired Catalysis: Pyrazole-based coordination complexes can mimic the active sites of metalloenzymes, enabling them to catalyze a variety of chemical reactions with high efficiency and selectivity. rsc.org
Luminescent Materials: Coordination complexes incorporating pyrazole ligands can exhibit interesting photoluminescent properties, making them suitable for applications in sensors, imaging, and lighting. rsc.org
Smart Materials: By incorporating this compound into polymers or MOFs, it may be possible to create "smart" materials that respond to external stimuli such as light, temperature, or the presence of specific chemical species.
Anticancer Nanoparticles: Recent research has explored the use of pyrazole-crosslinked chitosan (B1678972) derivatives modified with zinc oxide nanoparticles to enhance their anticancer activity, suggesting a future direction in targeted drug delivery systems. mdpi.com
Q & A
Q. Optimization Strategies :
- Adjust molar ratios of reactants (e.g., 1:1.2 for phenyl hydrazine to diketone intermediates) to minimize side products.
- Monitor reaction progress via thin-layer chromatography (TLC) ().
Q. Table 1: Comparison of Synthetic Methods
| Method | Solvent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Phenyl hydrazine coupling | Ethanol/AcOH | 80 | 45–60 | |
| Benzaldehyde condensation | Methanol/HCl | 70 | 50–65 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for the hydroxymethyl (-CH₂OH) proton at δ 4.5–5.0 ppm and pyrazole ring protons at δ 7.2–8.1 ppm ().
- ¹³C NMR : Confirm the benzyl carbon (C-OH) at δ 60–65 ppm and pyrazole carbons at δ 105–150 ppm ().
- FT-IR : Identify O-H stretching (3200–3600 cm⁻¹) and C-N/C=C vibrations (1500–1600 cm⁻¹) ().
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 201.2 (calculated for C₁₁H₁₂N₂O) ().
Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian software) to resolve ambiguities ().
Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement of pyrazole derivatives?
Q. Methodological Answer :
- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to model hydrogen bonding and torsional angles. SHELX’s robustness in handling high-resolution data is critical ().
- Key Parameters :
- Analyze dihedral angles between pyrazole and aromatic rings (e.g., 16.83°–51.68° in related structures) ().
- Refine hydrogen positions via difference Fourier maps ().
- Data Reconciliation : Compare experimental results (e.g., bond lengths) with Cambridge Structural Database (CSD) entries to identify outliers ().
Case Study : In a pyrazole derivative, conflicting O-H···N hydrogen bond distances (2.8–3.0 Å) were resolved by re-examining thermal displacement parameters ().
Advanced: What strategies are recommended for analyzing stability and decomposition pathways under varying conditions?
Q. Methodological Answer :
- Stress Testing :
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures ().
- Photolytic Stability : Expose samples to UV light (254 nm) and monitor degradation via HPLC ().
- Impurity Profiling : LC-MS/MS detects byproducts (e.g., oxidation of -CH₂OH to -COOH) ().
- Environmental Factors : Assess hygroscopicity using dynamic vapor sorption (DVS) and adjust storage conditions (e.g., desiccants) ().
Advanced: How should researchers design SAR studies for pyrazole-containing compounds?
Q. Methodological Answer :
- Structural Modifications :
- Assay Selection :
- Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cell-based models (e.g., cytotoxicity in cancer lines) ().
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to target proteins ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
